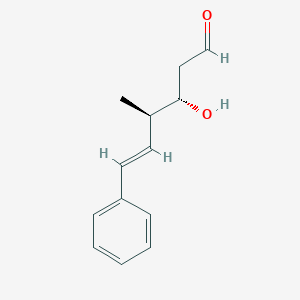
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal
Description
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a hydroxyl group, a methyl group, and a phenyl group attached to a hexenal backbone, making it an interesting subject for various chemical studies and applications.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(E,3S,4R)-3-hydroxy-4-methyl-6-phenylhex-5-enal |
InChI |
InChI=1S/C13H16O2/c1-11(13(15)9-10-14)7-8-12-5-3-2-4-6-12/h2-8,10-11,13,15H,9H2,1H3/b8-7+/t11-,13+/m1/s1 |
InChI Key |
OMUXWFALELSRNZ-HOVLTTNMSA-N |
Isomeric SMILES |
C[C@H](/C=C/C1=CC=CC=C1)[C@H](CC=O)O |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)C(CC=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by stereoselective reduction and oxidation steps to achieve the desired configuration and functional groups. Reaction conditions often involve the use of catalysts such as bases or acids to facilitate the condensation and subsequent transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, employing robust catalysts and efficient separation techniques.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Conditions often involve Lewis acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereoselective reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of (3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in various biochemical reactions. The phenyl group can interact with aromatic receptors, influencing biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enone: Similar structure but with a ketone group instead of an aldehyde.
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl, methyl, and phenyl groups attached to a hexenal backbone makes it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


